molecular formula C10H17ClN2O B13767744 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride CAS No. 63884-37-7

2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride

Cat. No.: B13767744
CAS No.: 63884-37-7
M. Wt: 216.71 g/mol
InChI Key: TWBXMVKQQSAXBX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethyl-(methylamino)azanium; chloride is a quaternary ammonium salt characterized by a 4-methoxyphenyl group, an ethyl chain, a methylamino substituent, and a chloride counterion. This compound shares structural similarities with intermediates and impurities found in the synthesis of antidepressants like venlafaxine hydrochloride . Its pharmacological relevance is tied to the methoxyphenyl moiety, which is known to influence metabolic stability and receptor interactions in related compounds .

Properties

CAS No.

63884-37-7

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride

InChI

InChI=1S/C10H16N2O.ClH/c1-11-12-8-7-9-3-5-10(13-2)6-4-9;/h3-6,11-12H,7-8H2,1-2H3;1H

InChI Key

TWBXMVKQQSAXBX-UHFFFAOYSA-N

Canonical SMILES

CN[NH2+]CCC1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride typically involves the reaction of 4-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine . The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-) ions.

Scientific Research Applications

2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride involves its interaction with specific molecular targets and pathways within cells . The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Table 1: Structural Features of 2-(4-Methoxyphenyl)ethyl-(methylamino)azanium; Chloride and Analogues

Compound Name Key Substituents Molecular Formula Reference
2-(4-Methoxyphenyl)ethyl-(methylamino)azanium; chloride 4-Methoxyphenyl, ethyl, methylamino, chloride Not explicitly provided
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride 4-Methoxyphenoxy acetyloxyethyl, dimethylazanium, chloride C₁₃H₂₀ClNO₄
2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-methoxyphenyl)methyl]azanium; chloride 4-Methoxyphenylmethyl, 2,2-dimethyloxan-4-yl ethyl, chloride C₁₇H₂₈ClNO₂
Venlafaxine Impurity D (EP) Cyclohexanol, 4-methoxyphenyl, methylamino, chloride C₁₆H₂₆ClNO₂

Key Observations :

  • The methoxyphenyl group is conserved across all analogues, influencing lipophilicity and metabolic oxidation pathways .
  • Quaternary ammonium structure in the target compound and analogues like 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride enhances water solubility compared to neutral tertiary amines .
  • Substituent variability: The ethyl chain in the target compound is replaced by acetyloxyethyl () or cyclohexanol () in analogues, altering steric effects and receptor binding.

Key Observations :

  • The methoxyphenyl group enhances metabolic stability in some analogues (e.g., reduced hepatic clearance in venlafaxine intermediates) .
  • Quaternary ammonium salts like the target compound are less likely to cross the blood-brain barrier compared to neutral analogues, limiting CNS activity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Reference
Target Compound ~270 (estimated) 1.8–2.5 High (due to quaternary ammonium)
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium; chloride 313.8 2.1 >10 mg/mL
Venlafaxine Impurity D (EP) 307.8 3.0 Moderate (~5 mg/mL)

Key Observations :

  • The chloride counterion improves aqueous solubility in all compounds.
  • Higher LogP values in venlafaxine impurity D correlate with increased lipophilicity due to the cyclohexanol group .

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